
Spectroscopic Profile of 4-Bromo-3,3-
dimethylindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B1523593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-
Bromo-3,3-dimethylindolin-2-one. While experimental spectroscopic data such as ¹H NMR,

¹³C NMR, and IR spectra are not readily available in public databases, this document compiles

predicted data and outlines the standard experimental protocols for acquiring such spectra.

This information is intended to serve as a valuable resource for researchers engaged in the

synthesis, characterization, and application of this and related molecules in drug discovery and

development.

Compound Information
Identifier Value

IUPAC Name
4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-

one

CAS Number 870552-47-9[1]

Molecular Formula C₁₀H₁₀BrNO[2]

Molecular Weight 240.10 g/mol [1]

Canonical SMILES CC1(C2=C(C(=C(C=C2)Br)C1=O)N)C[2]

InChI
InChI=1S/C10H10BrNO/c1-10(2)8-5(11)3-4-6-

7(8)12-9(10)13/h3-4,6H,1-2H3,(H,12,13)[1]
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Predicted Spectroscopic Data
While experimental spectra are not available, predicted mass spectrometry data from

computational models provides valuable information for the identification and characterization

of 4-Bromo-3,3-dimethylindolin-2-one.

Mass Spectrometry
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts

of 4-Bromo-3,3-dimethylindolin-2-one, which are crucial for its detection and confirmation by

mass spectrometry.

Adduct Predicted m/z[2]

[M+H]⁺ 240.00186

[M+Na]⁺ 261.98380

[M-H]⁻ 237.98730

[M+NH₄]⁺ 257.02840

[M+K]⁺ 277.95774

[M]⁺ 238.99403

[M]⁻ 238.99513

Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring the

spectroscopic data for a solid organic compound like 4-Bromo-3,3-dimethylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately

weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,
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DMSO-d₆). The solution is transferred to a clean NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. A series of

radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

Data Processing: The FID is subjected to a Fourier transform to generate the NMR

spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard

(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a solid sample, a small amount is finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of

the solid is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is recorded. The sample is then placed in the infrared beam, and the sample

spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a

softer technique like Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3,3-dimethylindolin-2-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523593#spectroscopic-data-of-4-bromo-3-3-
dimethylindolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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